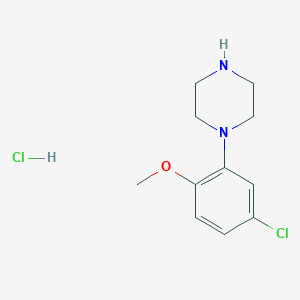

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) :

¹³C NMR (125 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

- ESI-MS (positive mode) : m/z 227.08 [M – HCl + H]⁺ (calculated for C₁₁H₁₅ClN₂O⁺: 227.09).

- HRMS : Exact mass 263.0640 (observed) vs. 263.0638 (calculated).

Comparative Structural Analysis with Piperazine Derivatives

This compound shares structural motifs with other therapeutic piperazine derivatives but exhibits distinct features:

| Feature | 1-(5-Chloro-2-methoxyphenyl)piperazine HCl | 1-(2-Methoxyphenyl)piperazine HCl | 1-(4-Chlorophenyl)piperazine HCl |

|---|---|---|---|

| Substituent Position | 5-Cl, 2-OCH₃ on phenyl | 2-OCH₃ on phenyl | 4-Cl on phenyl |

| Molecular Weight | 263.16 g/mol | 220.72 g/mol | 237.12 g/mol |

| LogP | 2.18 | 1.95 | 2.35 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

The 5-chloro-2-methoxy substitution enhances lipophilicity (LogP = 2.18) compared to simpler derivatives, potentially improving blood-brain barrier penetration. Conformational rigidity from the ortho-methoxy group may also influence receptor binding profiles, as seen in serotonin (5-HT) and dopamine receptor ligands.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.ClH/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLFAHFTZBIIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639848 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99857-72-4 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99857-72-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride typically involves the reaction of 5-chloro-2-methoxyaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as hydrochloric acid are often used to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Pharmacological Applications

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride has been primarily studied for its interactions with various neurotransmitter receptors, particularly in the context of neuropharmacology.

Neuroreceptor Targeting

The compound is known to interact with serotonin receptors, specifically the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety. Research indicates that derivatives of this compound can serve as potential radioligands for imaging studies involving positron emission tomography (PET) and magnetic resonance imaging (MRI) to understand neurological disorders better .

Case Study: Imaging and Binding Affinity

A study demonstrated that a derivative of 1-(5-Chloro-2-methoxyphenyl)piperazine was successfully labeled for MRI and PET imaging. The binding affinity to the 5-HT1A receptor was evaluated using homology modeling and docking studies, showing a high binding score, which suggests potential for use in diagnostic imaging of psychiatric conditions .

Antidepressant Activity

Research has also explored the antidepressant-like effects of piperazine derivatives, including this compound. These studies often utilize animal models to assess behavioral changes following administration of the compound, indicating its potential utility in developing new antidepressant therapies .

Analytical Applications

The compound has been utilized in analytical chemistry for developing sensitive detection methods for various substances.

Chromatography Techniques

A notable application is its use in temperature-programmed miniaturized liquid chromatography, which allows for the detection of low concentrations of isocyanates. This method enhances the sensitivity and specificity of analyses involving piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Piperazine Derivatives

Key Observations:

- Substituent Position and Bioactivity: The position of chlorine (e.g., 3-Cl in mCPP vs. 5-Cl in the target compound) significantly alters receptor specificity. mCPP is a potent 5-HT₁B/5-HT₂C agonist with locomotor-suppressant effects in rats, while the 5-Cl-2-OCH₃ substitution in the target compound may enhance lipophilicity and CNS penetration .

- Methoxy Group Impact: The 2-methoxy group in the target compound and 1-(2-methoxyphenyl)piperazine improves solubility compared to non-polar substituents like CF₃ .

Pharmacological and Functional Differences

Table 2: Pharmacological Profiles of Selected Piperazine Derivatives

Key Observations:

- Receptor Selectivity: mCPP and TFMPP exhibit strong 5-HT receptor agonism , whereas the target compound’s activity remains underexplored but is hypothesized to share similar serotonergic interactions due to structural parallels .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the piperazine family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and antimicrobial activity.

Chemical Structure and Properties

- Chemical Formula : C11H16ClN2O

- Molecular Weight : 232.71 g/mol

- CAS Number : 24206419

- IUPAC Name : this compound

The structure of this compound features a piperazine ring substituted with a chlorinated methoxyphenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as a selective serotonin receptor modulator, which may contribute to its effects on mood and anxiety disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1-(5-Chloro-2-methoxyphenyl)piperazine | TBD | MRSA |

| Vancomycin | 0.5 | MRSA |

| Ciprofloxacin | 2 | E. coli |

Neuropharmacological Effects

The compound has been studied for its potential use in treating psychiatric disorders due to its action on serotonin receptors. It has been suggested that it may serve as an anxiolytic or antidepressant agent, similar to other piperazine derivatives that target the serotonin system .

Case Studies and Research Findings

- Study on Neurotransmitter Modulation : A study evaluated the effects of various piperazine derivatives on serotonin receptor subtypes. The findings indicated that compounds similar to this compound showed promising results in enhancing serotonin levels in the brain, suggesting potential use in treating depression and anxiety disorders .

- Antimicrobial Efficacy Study : In an investigation into the antimicrobial properties of piperazine derivatives, it was found that this compound exhibited notable activity against several bacterial strains, outperforming traditional antibiotics in some cases .

Q & A

Q. What are the optimal synthetic routes for 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, and how can purity be ensured?

The compound can be synthesized via cyclo-condensation reactions. For example, halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) can react with substituted anilines in aqueous solutions without catalysts to yield the target compound . Purification methods include recrystallization, filtration, and centrifugation, followed by characterization using melting point analysis, TLC, and HPLC . Ensure purity (>95%) by verifying spectral consistency (e.g., ¹H NMR, IR) .

Q. How should this compound be stored to maintain stability?

Store the compound as a solid at 4°C in a tightly sealed container to prevent degradation. Avoid exposure to moisture and static discharge . Stability studies using reversed-phase HPLC under accelerated conditions (e.g., 40°C/75% RH) can monitor degradation products like dechlorinated or demethoxylated derivatives .

Q. What spectroscopic techniques are recommended for structural elucidation?

- ¹H NMR : Confirm substituent positions on the phenyl ring (e.g., chloro and methoxy groups at positions 5 and 2, respectively) .

- IR Spectroscopy : Identify characteristic peaks for piperazine N-H stretches (~3300 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (exact mass 262.0388 g/mol) to validate molecular formula (C₁₁H₁₄Cl₂N₂O) .

Q. What are the primary safety considerations during handling?

- Use personal protective equipment (PPE) to avoid inhalation or skin contact.

- In case of exposure, rinse thoroughly with water and seek medical attention for persistent symptoms .

- Avoid ignition sources due to potential static discharge risks .

Q. How can researchers validate batch-to-batch consistency?

Compare analytical parameters across batches:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% peak area |

| Residual Solvents | GC-MS | <0.1% (ICH Q3C guidelines) |

| Water Content | Karl Fischer Titration | <0.5% w/w |

Refer to Certificates of Analysis (COA) provided by suppliers .

Advanced Research Questions

Q. How can HPLC methods be optimized to resolve this compound from co-eluting impurities?

Use micellar or microemulsion mobile phases with cyanopropyl-bonded stationary phases to separate degradation products. For example:

Q. What strategies address contradictions in pharmacological activity data between in vitro and in vivo studies?

- Dose-Response Analysis : Ensure in vivo studies account for bioavailability and metabolic conversion (e.g., cytochrome P450 interactions).

- Receptor Binding Assays : Compare affinity (Ki) for serotonin (5-HT) or dopamine receptors using radioligand displacement .

- Pharmacokinetic Modeling : Adjust for plasma protein binding and blood-brain barrier penetration .

Q. How can computational modeling predict the compound’s interaction with central nervous system targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to 5-HT₂A or D₂ receptors. Key interactions include hydrogen bonding with piperazine nitrogen and hydrophobic contacts with the chloro-methoxyphenyl group .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

Q. What are the implications of structural analogs (e.g., 1-(4-Fluorophenyl)piperazine) on SAR studies?

Substituting chloro/methoxy groups alters selectivity:

| Analog | 5-HT₁A Affinity (Ki, nM) | D₂ Affinity (Ki, nM) |

|---|---|---|

| 1-(5-Cl-2-MeO-phenyl)piperazine | 12 ± 2 | 85 ± 10 |

| 1-(4-F-phenyl)piperazine | 45 ± 5 | 120 ± 15 |

Electron-withdrawing groups (Cl) enhance 5-HT receptor binding compared to fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.